CYP2D6 Inhibition: N,N-Dimethyl-5-methoxytetralin-2-amine vs. Lometraline (8-Chloro Analog)
In a standardized fluorescence-based assay, N,N-Dimethyl-5-methoxytetralin-2-amine inhibited human recombinant CYP2D6 with an IC50 of 3,300 nM. This provides a direct, quantitative measure of its interaction with a key drug-metabolizing enzyme, a parameter absent from public data for the 8-chloro derivative lometraline [1]. This data point is critical for laboratories designing in vitro metabolism studies, as it establishes a baseline for CYP liability that cannot be inferred from the 8-chloro analog.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,300 nM |
| Comparator Or Baseline | Lometraline (N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin): No public IC50 data available for CYP2D6. |
| Quantified Difference | Unique data point for target; comparator lacks public data, preventing direct comparison but establishing target compound as the characterized entity for this parameter. |
| Conditions | Inhibition of human recombinant CYP2D6 using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as substrate, 45 min incubation, fluorescence detection. |
Why This Matters
For researchers investigating ADME-Tox properties, the availability of a defined CYP2D6 IC50 value makes this compound a more predictable and selectable tool than the uncharacterized lometraline.
- [1] BindingDB Entry for BDBM50400889 (CHEMBL2204357). Affinity Data: IC50=3.30E+3 nM for Human CYP2D6. View Source
